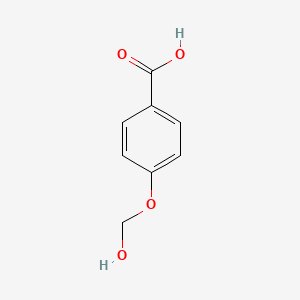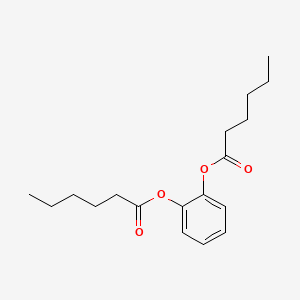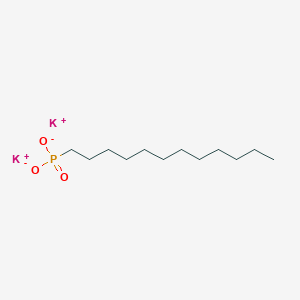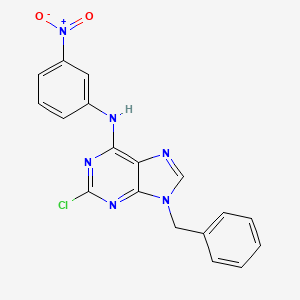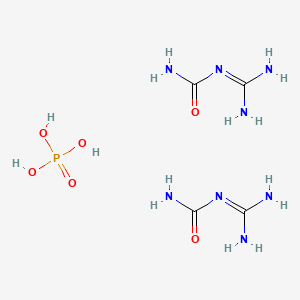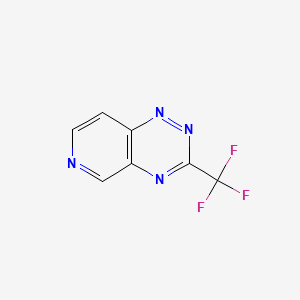
Tris(5-oxo-L-prolinato-N1,O2)neodymium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(5-oxo-L-prolinato-N1,O2)neodymium is a coordination compound where neodymium is complexed with three molecules of 5-oxo-L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-oxo-L-prolinato-N1,O2)neodymium typically involves the reaction of neodymium salts with 5-oxo-L-proline under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the complex. The mixture is then stirred and heated to promote the reaction, followed by cooling and filtration to isolate the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with larger quantities of reactants and more sophisticated equipment to ensure purity and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Tris(5-oxo-L-prolinato-N1,O2)neodymium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of neodymium.
Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 5-oxo-L-proline ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess amounts of the new ligand and adjusting the pH or temperature.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of neodymium complexes, while reduction may produce lower oxidation states or even elemental neodymium.
Scientific Research Applications
Tris(5-oxo-L-prolinato-N1,O2)neodymium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent due to its unique magnetic properties.
Industry: In the industrial sector, it is used in the development of advanced materials, including magnetic and luminescent materials.
Mechanism of Action
The mechanism by which Tris(5-oxo-L-prolinato-N1,O2)neodymium exerts its effects involves the coordination of neodymium with the 5-oxo-L-proline ligands. This coordination stabilizes the neodymium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Tris(5-oxo-L-prolinato-N1,O2)aluminium: Similar in structure but with aluminium instead of neodymium.
Bis(5-oxo-L-prolinato-N1,O2)copper: Contains copper and has different chemical properties.
Uniqueness: Tris(5-oxo-L-prolinato-N1,O2)neodymium is unique due to the presence of neodymium, which imparts distinct magnetic and catalytic properties. This makes it particularly valuable in applications requiring specific magnetic characteristics or catalytic activity.
Properties
CAS No. |
74060-43-8 |
|---|---|
Molecular Formula |
C15H21N3NdO9 |
Molecular Weight |
531.58 g/mol |
IUPAC Name |
neodymium;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/3C5H7NO3.Nd/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |
InChI Key |
JAHFUSULALGVNC-ZRIQBPNSSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Nd] |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





